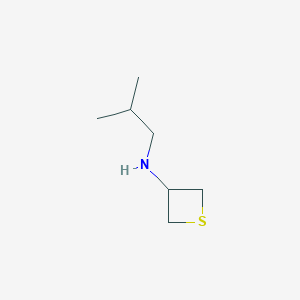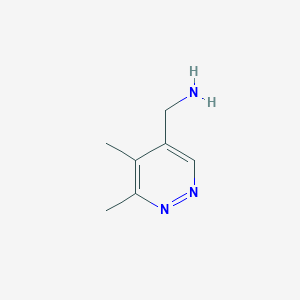
(5,6-Dimethylpyridazin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,6-Dimethylpyridazin-4-yl)methanamine is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Dimethylpyridazin-4-yl)methanamine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-dicarbonyl compound. For instance, reacting 2,3-butanedione with hydrazine hydrate under reflux conditions can yield 5,6-dimethylpyridazine.
Introduction of the Methanamine Group: The methanamine group can be introduced via a nucleophilic substitution reaction. This can be achieved by reacting 5,6-dimethylpyridazine with formaldehyde and ammonium chloride under acidic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and automated synthesis systems can also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield various reduced derivatives, such as the corresponding amine or hydrazine derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and catalytic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Halides, alkoxides, and polar aprotic solvents.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced amine or hydrazine derivatives.
Substitution: Various substituted pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
(5,6-Dimethylpyridazin-4-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.
Medicine: Explored for its potential pharmacological properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of (5,6-Dimethylpyridazin-4-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
(5,6-Dimethylpyridazin-3-yl)methanamine: Similar structure but with the methanamine group at position 3.
(5,6-Dimethylpyridazin-4-yl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.
(5-Methylpyridazin-4-yl)methanamine: Similar structure but with only one methyl group at position 5.
Uniqueness: (5,6-Dimethylpyridazin-4-yl)methanamine is unique due to the presence of two methyl groups at positions 5 and 6, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C7H11N3 |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
(5,6-dimethylpyridazin-4-yl)methanamine |
InChI |
InChI=1S/C7H11N3/c1-5-6(2)10-9-4-7(5)3-8/h4H,3,8H2,1-2H3 |
InChI-Schlüssel |
QVRWFZAQGMKCRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NC=C1CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


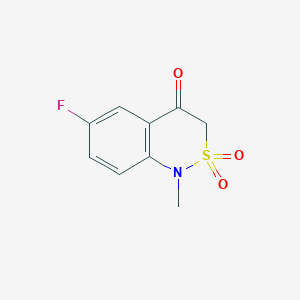


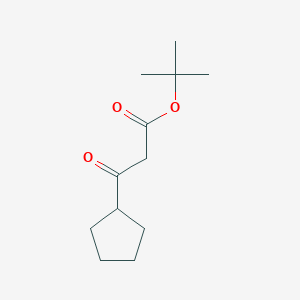
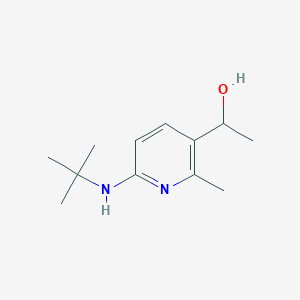
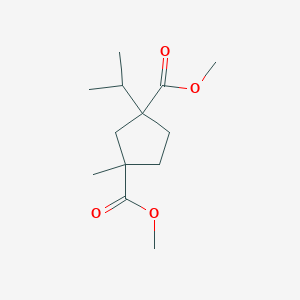

![5-Chlorobenzo[D]isothiazole](/img/structure/B15229051.png)
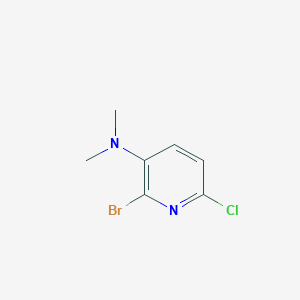

![Ethyl 2-(ethylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15229085.png)

![7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one](/img/structure/B15229105.png)
